molecular formula C14H22O2 B8014927 6-(4-Ethylphenoxy)hexan-1-ol

6-(4-Ethylphenoxy)hexan-1-ol

Cat. No.: B8014927
M. Wt: 222.32 g/mol
InChI Key: ZHDJCKVHUWMMIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Ethylphenoxy)hexan-1-ol is a phenolic ether derivative with a hexanol backbone substituted at the 6-position by a 4-ethylphenoxy group. Its molecular formula is C₁₄H₂₂O₂, and it is structurally characterized by a hydrophobic alkyl chain and an aromatic ether moiety. This compound is primarily used in research settings for synthesizing functionalized materials or bioactive molecules. Limited commercial availability is noted, as it is listed as "discontinued" by suppliers like CymitQuimica .

Properties

IUPAC Name

6-(4-ethylphenoxy)hexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-2-13-7-9-14(10-8-13)16-12-6-4-3-5-11-15/h7-10,15H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDJCKVHUWMMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-(4-Ethylphenoxy)hexan-1-ol with analogous compounds in terms of structural features, physicochemical properties, and biological/toxicological profiles.

Compound Molecular Formula Key Substituents Applications Toxicity/Safety
This compound C₁₄H₂₂O₂ 4-Ethylphenoxy, hydroxyl Research chemical; precursor for bioactive molecules No direct data; inferred low acute toxicity (similar to hexan-1-ol derivatives) .
Hexan-1-ol C₆H₁₄O Hydroxyl Industrial solvent, intermediate in organic synthesis Acute oral toxicity (LD₅₀: 720 mg/kg in rats); skin/eye irritant . Not genotoxic or carcinogenic .
6-[4-(4-Octoxyphenyl)phenoxy]hexan-1-ol C₂₆H₃₈O₃ 4-Octoxyphenylphenoxy, hydroxyl Functionalized material synthesis (e.g., liquid crystals) No toxicity data available. Structural bulkiness may reduce bioavailability.
NBDHEX (6-((7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)thio)hexan-1-ol) C₁₂H₁₅N₃O₃S Nitrobenzoxadiazole, thioether Potent inhibitor of GSTP1-1 enzyme; anticancer research High bioactivity but potential cytotoxicity due to nitro group .
6-Mercaptohexan-1-ol C₆H₁₄OS Sulfhydryl (thiol) Surface modification in nanotechnology Moderate aquatic toxicity (LC₅₀: 97.7 mg/L in fish) .

Structural and Functional Insights

  • Aromatic vs. NBDHEX incorporates a nitrobenzoxadiazole group, enabling fluorescence and enzyme inhibition, unlike the inert 4-ethylphenoxy group .
  • Chain Length and Bioactivity: 6-[4-(4-Octoxyphenyl)phenoxy]hexan-1-ol has a longer alkyl chain (C26), improving thermal stability for material science applications .

Toxicological Profiles

  • Hexan-1-ol exhibits acute toxicity (oral LD₅₀: 720 mg/kg in rats) and skin/eye irritation but lacks genotoxicity or carcinogenicity .
  • 6-Mercaptohexan-1-ol shows higher aquatic toxicity (LC₅₀: 97.7 mg/L in fish) due to thiol reactivity .
  • This compound is presumed safer than thiol derivatives but lacks explicit toxicological data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.